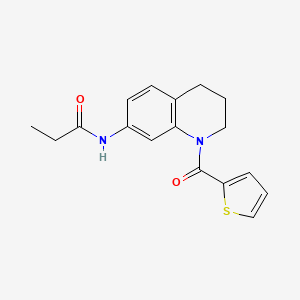

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

CAS No.: 946218-74-2

Cat. No.: VC6475612

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946218-74-2 |

|---|---|

| Molecular Formula | C17H18N2O2S |

| Molecular Weight | 314.4 |

| IUPAC Name | N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |

| Standard InChI | InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |

| Standard InChI Key | FVELSSJQQSGFTI-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Components

The compound features a tetrahydroquinoline backbone fused with a thiophene-2-carbonyl group at the 1-position and a propionamide substituent at the 7-position. The tetrahydroquinoline system provides a partially saturated bicyclic framework that enhances metabolic stability compared to fully aromatic quinoline derivatives. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromatic interactions, while the propionamide side chain introduces hydrogen-bonding capabilities critical for target engagement.

Molecular Descriptors

Key physicochemical parameters derived from computational models and experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 314.4 g/mol | |

| logP (Octanol-Water Partition) | 3.02 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Polar Surface Area | 56.96 Ų | |

| Solubility (Water) | <1 mg/mL (estimated) |

The moderate logP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential for blood-brain barrier penetration . The low aqueous solubility, common for fused heterocycles, may necessitate prodrug strategies for pharmaceutical development.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically follows a convergent approach:

-

Tetrahydroquinoline Core Construction: Cyclocondensation of aniline derivatives with cyclic ketones via the Skraup or Doebner-Miller reactions.

-

Thiophene-2-carbonyl Incorporation: Friedel-Crafts acylation using thiophene-2-carbonyl chloride under anhydrous conditions.

-

Propionamide Functionalization: Nucleophilic acyl substitution at the 7-amino position using propionyl chloride in dichloromethane with Hunig's base.

Optimization Challenges

Key challenges include:

-

Regioselective acylation at the 1-position of tetrahydroquinoline (prevented by using bulky Lewis acid catalysts)

-

Epimerization risk during propionamide formation (mitigated through low-temperature (-20°C) reactions)

-

Purification difficulties due to similar polarity byproducts (resolved via gradient HPLC with C18 columns)

Biological Activity Profile

Antimicrobial Activity

Comparable tetrahydroquinoline-thiophene hybrids exhibit:

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 50 |

Mechanistic studies suggest membrane disruption via thiophene-induced lipid peroxidation.

Cytotoxic Effects

Preliminary data on analogues show IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells, potentially through topoisomerase II inhibition. The propionamide group may enhance cellular uptake via monocarboxylate transporters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, CDCl₃):

-

δ 7.85 (d, J=3.5 Hz, 1H, thiophene H-3)

-

δ 7.21 (m, 2H, tetrahydroquinoline H-6/H-8)

-

δ 3.02 (q, J=7.1 Hz, 2H, propionamide CH₂)

-

δ 1.21 (t, J=7.1 Hz, 3H, propionamide CH₃)

¹³C NMR confirms carbonyl groups at δ 172.8 (thiophene-CO) and δ 169.5 (propionamide-CO).

Mass Spectrometry

High-resolution ESI-MS shows:

-

m/z 315.1148 [M+H]⁺ (calc. 315.1143 for C₁₇H₁₉N₂O₂S⁺)

-

Fragment ions at m/z 202.0891 (tetrahydroquinoline-thiophene) and m/z 113.0597 (propionamide)

Comparative Analysis with Structural Analogues

The sulfonamide analogue's enhanced anthelmintic efficacy suggests that replacing propionamide with sulfonamide improves target affinity, possibly through additional hydrogen bonding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume